Ácido 3-bromo-2-(bromometil)propiónico

Descripción general

Descripción

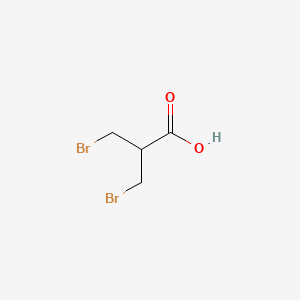

3-Bromo-2-(bromomethyl)propionic acid: is an organic compound with the molecular formula C4H6Br2O2 . It is a white to cream to brown crystalline powder or solid. This compound is primarily used as an organic building block in the synthesis of various beta-substituted acrylates and beta-lactams .

Aplicaciones Científicas De Investigación

Chemistry: 3-Bromo-2-(bromomethyl)propionic acid is used as a building block in the synthesis of beta-substituted acrylates and beta-lactams. These compounds are valuable intermediates in organic synthesis and are used in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in the synthesis of radiolabeled cyclic melanotropin peptides for melanoma imaging. These peptides are used in single-photon emission computed tomography (SPECT) imaging to detect melanoma tumors .

Industry: In the industrial sector, 3-Bromo-2-(bromomethyl)propionic acid is used in the production of specialty chemicals and materials. It is also used in the synthesis of methanesulphonate-derived lipid chains for attachment of proteins to lipid membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromo-2-(bromomethyl)propionic acid can be synthesized through the bromination of 2-(bromomethyl)propionic acid. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired positions on the propionic acid molecule .

Industrial Production Methods: In industrial settings, the production of 3-Bromo-2-(bromomethyl)propionic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-(bromomethyl)propionic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Cyclization Reactions: The compound can undergo cyclization reactions to form beta-lactams by reacting with amides under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other nucleophiles in solvents like acetonitrile or dimethylformamide.

Cyclization: Amides in the presence of suitable catalysts and solvents.

Major Products:

Substitution Reactions: Products with substituted functional groups replacing the bromine atoms.

Cyclization Reactions: Beta-lactams and other cyclic compounds

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-(bromomethyl)propionic acid involves its reactivity with nucleophiles and its ability to undergo cyclization reactions. The bromine atoms in the compound are highly reactive and can be easily substituted by nucleophiles, leading to the formation of various substituted products. The compound’s ability to undergo cyclization reactions allows it to form beta-lactams, which are important intermediates in the synthesis of antibiotics and other pharmaceuticals .

Comparación Con Compuestos Similares

- 3-Chloro-2-chloromethyl-1-propene

- Methyl 3-bromo-2-(bromomethyl)propionate

- 2,3-Dibromopropionic acid

- 3,3’-Dichloropivalic acid

- Dibromoacetic acid

- Chlorodifluoroacetic acid

- 4-Iodo-L-phenylalanine

- Methyl alpha-bromoisobutyrate

- 3-Amino-2-fluoropropionic acid

- 2-Bromo-2-methylpropionic acid

Uniqueness: 3-Bromo-2-(bromomethyl)propionic acid is unique due to its dual bromine substitution, which makes it highly reactive and versatile in various chemical reactions. Its ability to form beta-lactams through cyclization reactions sets it apart from other similar compounds, making it valuable in the synthesis of pharmaceuticals and specialty chemicals .

Actividad Biológica

3-Bromo-2-(bromomethyl)propionic acid (CAS Number: 41459-42-1) is a halogenated organic compound that has gained attention in various fields of chemical and biological research. This compound serves as an important intermediate in organic synthesis, particularly for the preparation of beta-substituted acrylates and beta-lactams. Its unique structure and reactivity make it a valuable building block in medicinal chemistry.

- Molecular Formula : C₄H₆Br₂O₂

- Molecular Weight : 245.91 g/mol

- Melting Point : 98-101 °C

- Solubility : Soluble in acetic acid; incompatible with strong oxidizing agents and strong bases .

Biological Activity

The biological activity of 3-bromo-2-(bromomethyl)propionic acid is primarily linked to its role as a substrate in enzymatic reactions and its potential applications in drug development.

Enzymatic Reactions

Research indicates that 3-bromo-2-(bromomethyl)propionic acid can act as a substrate for yeast enolase, an enzyme involved in glycolysis. The kinetic parameters for this interaction have been studied, revealing a Michaelis constant of 6.5 mM, indicating moderate affinity compared to other substrates . This enzymatic activity suggests potential applications in metabolic engineering and synthetic biology.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various biologically relevant molecules, such as pyrrolopiperazines, which have shown promise in pharmacological applications. A one-pot diastereoselective synthesis method employing 3-bromo-2-(bromomethyl)propionic acid has been reported to yield higher overall product yields compared to alternative methods .

Case Study 1: Synthesis of Pyrrolopiperazines

In a study aimed at synthesizing pyrrolopiperazine derivatives, researchers found that using 3-bromo-2-(bromomethyl)propionic acid significantly improved the efficiency of the reaction. The resultant compounds exhibited potential as neuroprotective agents, highlighting the importance of this intermediate in developing therapeutic agents .

Case Study 2: Role in Beta-Lactam Synthesis

Another significant application of 3-bromo-2-(bromomethyl)propionic acid is its role in synthesizing beta-lactam antibiotics. The cyclization of amides derived from this compound has been shown to produce various beta-lactams, which are crucial in treating bacterial infections. This underscores its relevance in pharmaceutical chemistry .

Toxicological Profile

While the biological activity of 3-bromo-2-(bromomethyl)propionic acid is noteworthy, its toxicological profile must be considered. It is classified as a corrosive material that can cause severe skin burns and eye damage upon contact. There are no significant findings regarding its mutagenic or carcinogenic properties; however, caution is advised when handling this compound due to its corrosive nature .

Comparative Table of Biological Activities

| Property | Value/Description |

|---|---|

| Enzyme Interaction | Yeast Enolase (Km = 6.5 mM) |

| Applications | Synthesis of beta-lactams and pyrrolopiperazines |

| Toxicity | Causes severe skin burns and eye damage |

| Solubility | Soluble in acetic acid |

| Reactivity | Incompatible with strong oxidizers/bases |

Propiedades

IUPAC Name |

3-bromo-2-(bromomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZJWQCLWOQDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312632 | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41459-42-1 | |

| Record name | 3-Bromo-2-(bromomethyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41459-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041459421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-(bromomethyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 3-Bromo-2-(bromomethyl)propionic acid?

A1: 3-Bromo-2-(bromomethyl)propionic acid serves as a valuable starting material for synthesizing various organic compounds. For example, it can be used to prepare:

- Substituted propenoates: Reacting the acid with thiophenol under appropriate conditions yields t-butyl 2-(phenylthiomethyl)propenoate, t-butyl and methyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and the corresponding carboxylic acids. []

- Arylidene-β-lactams: The acid can be used to synthesize exo-methylene-β-lactams, which further react with arene diazonium salts in a Palladium-catalyzed Heck-type arylation to yield arylidene-β-lactams with high exo-regioselectivity and E-stereoselectivity. []

- Arsonomethyl Analogues: Reacting 3-Bromo-2-(bromomethyl)propionic acid with alkaline arsenite produces (RS)-3-Arsono-2-(hydroxymethyl)propionic acid. This compound acts as a substrate for yeast enolase, albeit with lower affinity and catalytic activity compared to the natural substrate, 2-phospho-D-glycerate. []

Q2: Why are arene diazonium salts preferred over traditional aryl halides in the synthesis of arylidene-β-lactams from 3-Bromo-2-(bromomethyl)propionic acid derivatives?

A: While aryl iodides, triflates, or bromides could theoretically be used in the Heck reaction with exo-methylene-β-lactams (derived from 3-Bromo-2-(bromomethyl)propionic acid), they result in low yields due to extensive decomposition of the starting materials at the elevated temperatures required. [] Arene diazonium salts provide a significant advantage as they allow the reaction to proceed under milder conditions, resulting in significantly improved yields and selectivities of the desired arylidene-β-lactams. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.